2h-[1,3]Thiazino[3,2-a]benzimidazole
Description
Structure
3D Structure
Properties
CAS No. |
245-58-9 |
|---|---|
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2H-[1,3]thiazino[3,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2S/c1-2-5-9-8(4-1)11-10-12(9)6-3-7-13-10/h1-6H,7H2 |
InChI Key |
XGIRELGQSVHYNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C3=CC=CC=C3N=C2S1 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 2h 1 2 Thiazino 3,2 a Benzimidazole Derivatives
Traditional Synthetic Pathways to the 2H-osi.lvresearchgate.netThiazino[3,2-a]benzimidazole Scaffold
Traditional approaches to constructing the 2H- osi.lvresearchgate.netthiazino[3,2-a]benzimidazole ring system predominantly utilize readily available benzimidazole-2-thione and 2-mercaptobenzimidazole (B194830) as key starting materials. These methods rely on classical organic reactions to build the six-membered thiazine (B8601807) ring.
Synthesis from Benzimidazole-2-thione Precursors
Benzimidazole-2-thione, a versatile building block, serves as a common precursor for the synthesis of the target scaffold. The presence of a reactive thiol group and two nucleophilic nitrogen atoms allows for various cyclization strategies.
One common strategy involves the initial S-alkylation of benzimidazole-2-thione with a bifunctional electrophile containing a leaving group. The resulting intermediate then undergoes an intramolecular cyclization to form the thiazine ring. This two-step process allows for the controlled formation of the desired heterocyclic system. For example, the reaction of benzimidazole-2-thione with an appropriate haloalkyl derivative leads to an S-substituted intermediate which, upon activation or under suitable basic conditions, cyclizes via nucleophilic attack of one of the benzimidazole (B57391) nitrogen atoms to yield the 2H- osi.lvresearchgate.netthiazino[3,2-a]benzimidazole derivative.
A straightforward and widely employed method for the synthesis of the parent 3,4-dihydro-2H- osi.lvresearchgate.netthiazino[3,2-a]benzimidazole involves the direct reaction of 1H-benzo[d]imidazole-2(3H)-thione with 1,3-dibromopropane. In this reaction, the sulfur atom of the benzimidazole-2-thione initially acts as a nucleophile, displacing one of the bromine atoms of 1,3-dibromopropane. This is followed by an intramolecular N-alkylation, where the nitrogen atom of the benzimidazole ring displaces the second bromine atom, leading to the formation of the fused tricyclic system. This reaction is typically carried out in a suitable solvent such as ethanol (B145695) and in the presence of a base like triethylamine (B128534) to neutralize the hydrogen bromide generated during the reaction. The formation of the tricyclic ring is confirmed by the disappearance of the NH signal in the 1H-NMR spectrum.
Table 1: Synthesis of 3,4-dihydro-2H- osi.lvresearchgate.netthiazino[3,2-a]benzimidazole
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1H-benzo[d]imidazole-2(3H)-thione | 1,3-dibromopropane | Triethylamine | Ethanol | 3,4-dihydro-2H- osi.lvresearchgate.netthiazino[3,2-a]benzimidazole | 83 |
One-pot synthetic strategies offer an efficient and atom-economical approach to the 2H- osi.lvresearchgate.netthiazino[3,2-a]benzimidazole scaffold. A notable example involves the synthesis of fused tricyclic benzimidazole-thiazinone derivatives through a one-pot reaction between 1H-benzo[d]imidazole-2-thiol and substituted trans-acrylic acids. nih.govmdpi.comnih.gov This reaction is facilitated by a coupling reagent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), in the presence of a base like N,N-diisopropylethylamine (DIPEA) and a dry solvent like N,N-dimethylformamide (DMF). nih.govmdpi.com This method avoids the isolation of intermediates and simplifies the purification process. While a similar compound, 2-aryl-2,3-dihydro-4H- osi.lvresearchgate.netthiazino[3,2,a]benzimidazol-4-one, has been synthesized using dicyclohexylcarbodiimide (B1669883) (DCC), the use of TBTU offers advantages in terms of easier product isolation due to the water-soluble nature of the byproducts. nih.gov
Table 2: One-Pot Synthesis of Benzimidazole-Thiazinone Derivatives
| Benzimidazole Precursor | Carbonyl Compound | Coupling Reagent | Base | Solvent | Product |
|---|---|---|---|---|---|
| 1H-benzo[d]imidazole-2-thiol | trans-acrylic acids | TBTU | DIPEA | DMF | Fused benzimidazole-thiazinone derivatives |
Reactions Involving 2-Mercaptobenzimidazoles
2-Mercaptobenzimidazole, existing in tautomeric equilibrium with benzimidazole-2-thione, is another key starting material for the synthesis of the 2H- osi.lvresearchgate.netthiazino[3,2-a]benzimidazole system. These reactions typically involve the annulation of the thiazine ring onto the benzimidazole core through reactions with suitable carbonyl compounds.
The reaction of 2-mercaptobenzimidazoles with various ketones and carbonyl compounds can lead to the formation of the thiazine ring. For instance, the reaction of 2-mercaptobenzimidazole with cinnamoyl chloride and its derivatives provides a convenient route to 2-aryl-2,3-dihydro-4H- osi.lvresearchgate.netthiazino[3,2-a]benzimidazol-4-ones. osi.lvresearchgate.net This reaction involves the initial acylation of the sulfur atom of 2-mercaptobenzimidazole followed by an intramolecular Michael addition of the benzimidazole nitrogen to the α,β-unsaturated system, leading to the cyclized product. This method is versatile and allows for the introduction of various aryl substituents at the 2-position of the thiazine ring. While the reaction of 2-mercaptobenzimidazole with aliphatic or alicyclic ketones often leads to the formation of the five-membered thiazolo[3,2-a]benzimidazole ring system, the use of α,β-unsaturated acyl chlorides specifically directs the reaction towards the formation of the six-membered thiazino[3,2-a]benzimidazole scaffold. mdpi.comresearchgate.net
Table 3: Synthesis of 2-Aryl-2,3-dihydro-4H- osi.lvresearchgate.netthiazino[3,2-a]benzimidazol-4-ones
| Benzimidazole Precursor | Carbonyl Compound | Product |
|---|---|---|
| 2-Mercaptobenzimidazole | Cinnamoyl chloride derivatives | 2-Aryl-2,3-dihydro-4H- osi.lvresearchgate.netthiazino[3,2-a]benzimidazol-4-ones |
| 5-Ethoxy-2-mercaptobenzimidazole | Cinnamoyl chloride derivatives | 8-Ethoxy-2-aryl-2,3-dihydro-4H- osi.lvresearchgate.netthiazino[3,2-a]benzimidazol-4-ones |
Cyclization with Epoxide Derivatives
The reaction of 2-mercaptobenzimidazole with epoxide derivatives provides a versatile route for the construction of fused thiazine ring systems. While direct literature on the synthesis of the 2H- sci-hub.senih.govthiazino[3,2-a]benzimidazole core via a six-membered ring closure with a C3-epoxide synthon is not extensively detailed, analogous reactions with simpler epoxides to form the related five-membered thiazolo[3,2-a]benzimidazole system are well-documented and offer valuable insights.
In a representative reaction, 2-mercaptobenzimidazole reacts with an epoxide derivative, such as epichlorohydrin, in a suitable solvent. The reaction proceeds via the initial nucleophilic attack of the sulfur atom of the 2-mercaptobenzimidazole on the less hindered carbon of the epoxide ring, leading to the opening of the oxirane. This is followed by an intramolecular cyclization, where the nitrogen atom of the benzimidazole ring attacks the carbon bearing the hydroxyl group (or a derivative thereof), resulting in the formation of the thiazine ring.
The reaction of 2-mercaptobenzimidazole with an epoxide derivative can be catalyzed by either acid or base. In the presence of a base, the thiol proton is abstracted, increasing the nucleophilicity of the sulfur atom for the initial ring-opening of the epoxide. Subsequent intramolecular cyclization is then facilitated. Under acidic conditions, the epoxide oxygen is protonated, activating the epoxide ring towards nucleophilic attack by the sulfur atom.
For instance, the reaction of 2-mercaptobenzimidazole with an epoxide derivative in refluxing ethanol can lead to the formation of a hydroxyl-substituted dihydro-2H- sci-hub.senih.govthiazino[3,2-a]benzimidazole derivative. nih.gov The regioselectivity of the epoxide ring opening is a critical factor in determining the final product structure.
Reactions with 1,2-Dihaloethyl Derivatives
A more direct and classical approach to the synthesis of the 2H- sci-hub.senih.govthiazino[3,2-a]benzimidazole scaffold involves the reaction of 2-mercaptobenzimidazoles with 1,2-dihaloethyl derivatives. nih.gov This method relies on the sequential alkylation of the sulfur and nitrogen atoms of the benzimidazole precursor.
The reaction is typically carried out by treating 2-mercaptobenzimidazole with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane, in the presence of a base. The base, commonly a metal hydroxide (B78521) or an alkoxide, deprotonates the thiol group, forming a highly nucleophilic thiolate anion. This thiolate then displaces one of the halogen atoms of the 1,2-dihaloethane in an SN2 reaction to form a 2-(2-haloethylthio)benzimidazole intermediate.
The subsequent and final step of the synthesis is an intramolecular cyclization. The nitrogen atom of the benzimidazole ring acts as a nucleophile, displacing the remaining halogen atom on the ethyl chain to form the six-membered thiazine ring. This intramolecular N-alkylation results in the formation of the desired 2,3-dihydro-4H- sci-hub.senih.govthiazino[3,2-a]benzimidazolium salt, which can then be neutralized to the free base. The reaction conditions, including the choice of base, solvent, and temperature, can influence the yield and purity of the final product.
Advanced Synthetic Methodologies
In addition to classical cyclization strategies, modern synthetic methods have been developed to afford greater efficiency, milder reaction conditions, and broader substrate scope in the synthesis of benzimidazole-fused heterocycles.
Hypervalent Iodine Reagent-Mediated Synthesis
A straightforward and efficient approach for the synthesis of 3,4-dihydro-2H- sci-hub.senih.govthiazino[3,2-a]benzimidazole involves the use of hypervalent iodine reagents. sci-hub.se This methodology utilizes an intramolecular oxidative C-N bond formation, providing a metal-free alternative to traditional cross-coupling reactions.
The synthesis commences with the preparation of N-(1-azaheterocycle-2-yl)aniline derivatives. Specifically for the target molecule, 2-anilino-4H-5,6-dihydro-1,3-thiazine is used as the precursor. sci-hub.se This intermediate is then subjected to an oxidative cyclization using a hypervalent iodine(III) reagent. A variety of such reagents have been explored, with [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) often proving to be highly effective. sci-hub.se
The reaction is typically carried out under mild conditions, for instance, in acetonitrile (B52724) at temperatures ranging from 0 °C to room temperature. sci-hub.se The hypervalent iodine reagent facilitates the dehydrogenative C-N coupling between the aryl C-H bond of the aniline (B41778) ring and the N-H bond of the thiazine ring, leading to the formation of the fused benzimidazole system. sci-hub.se This method is characterized by its operational simplicity, the use of environmentally benign reagents, and good to excellent yields of the desired product.
| Entry | Hypervalent Iodine Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | PhI(OAc)₂ | CH₃CN | rt | 3 | 45 | sci-hub.se |
| 2 | PhI(OCOCF₃)₂ | CH₃CN | rt | 3 | 78 | sci-hub.se |
| 3 | PhI(OH)OTs (HTIB) | CH₃CN | 0 to rt | 3 | 82 | sci-hub.se |
Catalytic Approaches for Related Thiazino-Benzimidazole Systems (e.g., Palladium-catalyzed carbonylation)
Palladium-catalyzed carbonylation reactions represent a powerful tool in modern organic synthesis for the construction of heterocyclic scaffolds. While specific examples for the direct synthesis of the 2H- sci-hub.senih.govthiazino[3,2-a]benzimidazole ring system via this method are not prevalent in the literature, the application of this methodology to closely related benzimidazothiazole systems highlights its potential. researchgate.net
Palladium(II) species are known to catalyze a wide array of carbonylation reactions. researchgate.net In a typical catalytic cycle, the palladium(II) catalyst can electrophilically attack an organic substrate, leading to the formation of an organopalladium intermediate. This intermediate can then undergo migratory insertion of carbon monoxide to form an organocarbonylpalladium species, which can subsequently react with a nucleophile to generate the final carbonylated product.
For instance, a palladium-catalyzed carbonylative multicomponent reaction has been developed for the synthesis of functionalized benzimidazothiazoles. researchgate.net This process often involves the reaction of a suitably functionalized benzimidazole precursor with carbon monoxide and another coupling partner in the presence of a palladium catalyst. Such strategies could potentially be adapted for the synthesis of thiazino-benzimidazole derivatives, for example, by utilizing a benzimidazole precursor with a tethered group that can undergo a palladium-catalyzed carbonylative cyclization. The development of such catalytic approaches would offer an attractive route to these fused heterocyclic systems with the potential for high efficiency and functional group tolerance.
Derivatization and Functionalization Strategies
The functionalization of the 2H- sci-hub.senih.govthiazino[3,2-a]benzimidazole core is crucial for modulating its physicochemical properties and biological activities. The introduction of various substituents at different positions of the heterocyclic scaffold allows for the generation of a library of derivatives for further investigation.
Introduction of Carboxylic Acid Moieties (e.g., 4-oxo-3,4-dihydro-2H-sci-hub.senih.govthiazino[3,2-a]benzimidazole-2-carboxylic acid)
The introduction of a carboxylic acid moiety into the 2H- sci-hub.senih.govthiazino[3,2-a]benzimidazole framework can significantly impact its properties, such as solubility and potential for further chemical modification. A key intermediate for such derivatization is the 4-oxo-3,4-dihydro-2H- sci-hub.senih.govthiazino[3,2-a]benzimidazole scaffold.
The synthesis of the 4-oxo derivative can be achieved through the reaction of 2-mercaptobenzimidazole with a suitable three-carbon building block containing a carboxylic acid or ester functionality. For example, the reaction of 2-mercaptobenzimidazole with maleic anhydride (B1165640) or a derivative thereof can lead to the formation of the thiazino[3,2-a]benzimidazole-2-carboxylic acid system after cyclization.
Alternatively, a one-pot synthesis of 2-substituted- sci-hub.senih.govthiazolo[3,2-a]benzimidazol-3(2H)-ones has been developed, which could be conceptually extended to the six-membered thiazino analogues. uctm.edu This involves a cyclocondensation between a 1H-benzimidazole-2-thiol, chloroacetic acid, and an aldehyde. uctm.edu To obtain the desired 2-carboxylic acid derivative of the thiazino system, a similar strategy could be envisioned using a three-carbon dicarboxylic acid derivative or a related synthon in place of the aldehyde and chloroacetic acid.
Aryl Substitution on the Thiazine Ring (e.g., 2-Aryl-2,3-dihydro-4H-osi.lvnih.govthiazino[3,2-a]benzimidazol-4-ones)
The introduction of aryl substituents onto the thiazine portion of the 2H- osi.lvnih.govThiazino[3,2-a]benzimidazole framework is a key synthetic modification. A prominent method for achieving this is through the reaction of 2-mercaptobenzimidazole with aryl-substituted cinnamoyl chlorides. osi.lvresearchgate.net This reaction provides a convenient route to synthesize a range of 2-aryl-2,3-dihydro-4H- osi.lvnih.govthiazino[3,2-a]benzimidazol-4-ones. osi.lv
The process generally involves the initial acylation of the sulfur atom of 2-mercaptobenzimidazole, followed by an intramolecular cyclization to form the six-membered thiazine ring. The choice of substituted cinnamoyl chloride allows for the incorporation of various aryl groups at the 2-position of the thiazine ring. researchgate.net
Another approach involves a one-pot, multicomponent synthesis utilizing a coupling reagent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). nih.gov This method facilitates the reaction between 1H-benzo[d]imidazole-2-thiol and various substituted trans-acrylic acids to form the desired aryl-substituted benzimidazole–thiazinone derivatives. nih.gov While this method has been demonstrated for related structures, it presents a viable alternative to traditional routes that may involve complex purification steps. nih.gov
| Reactant 1 | Reactant 2 | Key Reagent/Condition | Product | Reference |
|---|---|---|---|---|
| 2-Mercaptobenzimidazole | Cinnamoyl chloride | - | 2-Phenyl-2,3-dihydro-4H- osi.lvnih.govthiazino[3,2-a]benzimidazol-4-one | osi.lvresearchgate.net |
| 5-Ethoxy-2-mercaptobenzimidazole | Substituted cinnamoyl chlorides | - | 2-Aryl-8-ethoxy-2,3-dihydro-4H- osi.lvnih.govthiazino[3,2-a]benzimidazol-4-ones | researchgate.net |
| 1H-benzo[d]imidazole-2-thiol | trans-Acrylic acids | TBTU, DIPEA, DMF | Substituted 2-aryl-2,3-dihydro-4H- osi.lvnih.govthiazino[3,2-a]benzimidazol-4-ones | nih.gov |
Introduction of Nitrogen-Containing Heterocycles (e.g., piperazinomethyl groups)
The incorporation of nitrogen-containing heterocyclic moieties, such as piperazine, onto the benzimidazole-fused systems can be achieved through various synthetic routes, including the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a substrate, using formaldehyde (B43269) and a secondary amine like piperazine. For benzimidazole derivatives, new Mannich bases can be synthesized using formaldehyde and different secondary amines, leading to a new set of derivatives. uobaghdad.edu.iq
While direct examples on the 2H- osi.lvnih.govThiazino[3,2-a]benzimidazole core are not extensively detailed in the provided context, the principles are well-established for related heterocyclic systems. For instance, in the closely related thiazolo[3,2-a]benzimidazole series, derivatives can be functionalized with secondary amines, including 1-methylpiperazine. nih.gov This suggests that similar transformations could be applied to the thiazino analogue, likely at reactive sites on the benzimidazole ring or an activated methylene (B1212753) group on the thiazine ring.
Modification with Secondary Amines
The reaction of benzimidazole-fused thiazine derivatives with secondary amines represents a significant chemical transformation. In related thiazolo[3,2-a]benzimidazole systems, enaminones have been shown to react with secondary amines such as piperidine (B6355638) and morpholine (B109124) in refluxing ethanol to yield the corresponding tertiary amines. nih.gov This reaction proceeds via nucleophilic attack of the secondary amine on the enaminone system, followed by the elimination of a leaving group. This strategy allows for the introduction of a variety of secondary amine functionalities into the heterocyclic structure. nih.gov Such modifications can significantly alter the physicochemical properties of the parent compound.
Reaction Mechanisms and Selectivity in 2H-osi.lvnih.govThiazino[3,2-a]benzimidazole Synthesis
The synthesis of the 2H- osi.lvnih.govThiazino[3,2-a]benzimidazole ring system is governed by specific reaction mechanisms that dictate the final structure and selectivity of the products.
Intramolecular Cyclization Mechanisms
A primary route for constructing the 2H- osi.lvnih.govThiazino[3,2-a]benzimidazole core involves an intramolecular cyclization step. nih.gov A common strategy begins with the S-alkylation or S-acylation of 2-mercaptobenzimidazole with a suitable electrophile containing a three-carbon chain. nih.govresearchgate.net For example, the reaction with α,β-unsaturated acid chlorides like cinnamoyl chloride first leads to an S-acylated intermediate. researchgate.net This intermediate then undergoes an intramolecular Michael addition, where the nitrogen atom of the benzimidazole ring attacks the β-carbon of the unsaturated system, leading to the closure of the six-membered thiazine ring. nih.gov
Alternatively, a one-pot synthesis using a coupling reagent like TBTU involves the formation of an activated ester from the acrylic acid derivative. nih.gov This is followed by nucleophilic attack from the sulfur of the 1H-benzo[d]imidazole-2-thiol and subsequent intramolecular cyclization to yield the final thiazinone product. nih.gov
Nucleophilic Reactivity and Substitution Patterns
The nucleophilic reactivity of the 2H- osi.lvnih.govThiazino[3,2-a]benzimidazole system is influenced by the electronic properties of its constituent rings. The benzimidazole moiety itself can exhibit complex reactivity. For instance, in 2-halobenzimidazoles, direct nucleophilic substitution at the 2-position can be hindered in unsubstituted compounds due to the competing abstraction of the acidic N-H proton by the nucleophile. longdom.org However, in N-substituted derivatives like 2-chloro-1-methylbenzimidazole, nucleophilic substitution with alkoxides proceeds readily. longdom.org This indicates that the nitrogen atom of the benzimidazole ring plays a crucial role in modulating the reactivity at the 2-position.
Within the thiazino[3,2-a]benzimidazol-4-one structure, the carbonyl group at the 4-position is an electrophilic site susceptible to nucleophilic attack. Furthermore, the methylene group adjacent to the carbonyl (at the 3-position) can be activated, allowing for condensation reactions.
Elimination Reactions in Related Systems
Elimination reactions are relevant in the synthesis and transformation of thiazine-containing heterocycles. These reactions can be involved in the formation of double bonds within the ring or as part of a cyclization-elimination sequence. For example, the synthesis of certain thiazolo[3,2-a]benzimidazoles involves intermediates that undergo cyclization via the elimination of a dimethylamine (B145610) group. nih.gov While specific examples for the 2H- osi.lvnih.govThiazino[3,2-a]benzimidazole system are not explicitly detailed, similar mechanistic pathways are plausible. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines from a related enaminone involves a cyclization step followed by the elimination of dimethylamine. nih.gov Such elimination steps are often key to aromatization or the formation of a stable final product.
Structural Elucidation and Conformational Analysis of 2h 1 2 Thiazino 3,2 a Benzimidazole Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the initial characterization of newly synthesized 2H- nih.govrsc.orgThiazino[3,2-a]benzimidazole derivatives. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information to elucidate the molecular structure.
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the study of 2H- nih.govrsc.orgThiazino[3,2-a]benzimidazole derivatives, IR spectra typically reveal characteristic absorption peaks that confirm the presence of specific bonds. For instance, strong absorption peaks are generally observed for C-H stretching in the aromatic and aliphatic regions. Specifically, sp² C-H stretching vibrations appear in the range of 3048–3084 cm⁻¹, while sp³ C-H stretching is found between 2903–2970 cm⁻¹. nih.gov A prominent and strong absorption band corresponding to the carbonyl group (C=O) stretching vibration is typically observed in the region of 1678–1718 cm⁻¹ for derivatives containing a ketone functionality. nih.gov The IR spectra can also show the disappearance of certain peaks, such as the N-H peak, upon substitution, providing evidence of successful chemical modification. orientjchem.org
Table 1: Characteristic IR Absorption Peaks for 2H- nih.govrsc.orgThiazino[3,2-a]benzimidazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description |
| sp² C-H | 3048–3084 | Stretching vibration of C-H bonds in the aromatic benzimidazole (B57391) ring. nih.gov |
| sp³ C-H | 2903–2970 | Stretching vibration of C-H bonds in the thiazine (B8601807) ring. nih.gov |
| C=O | 1678–1718 | Strong stretching vibration of the carbonyl group in thiazinone derivatives. nih.gov |
| N-H | ~3400 | Stretching vibration, its absence can indicate substitution at the nitrogen atom. mdpi.com |
| C-S | ~1118 | Stretching vibration characteristic of the thiazine ring. researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.
¹H-NMR Spectroscopy: In the ¹H-NMR spectra of 2H- nih.govrsc.orgThiazino[3,2-a]benzimidazole derivatives, the chemical shifts and coupling constants of the protons provide a wealth of structural information. Aromatic protons of the benzimidazole moiety typically appear as multiplets in the downfield region. rsc.org The protons on the thiazine ring exhibit characteristic signals that are influenced by their chemical environment and neighboring substituents. rsc.orgmdpi.com For example, methylene (B1212753) protons adjacent to the sulfur atom or carbonyl group will have distinct chemical shifts. The integration of the signals confirms the number of protons in each environment.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectra are crucial for confirming the carbon skeleton of the molecule. The benzimidazole ring carbons resonate at characteristic chemical shifts, and the presence of a carbonyl carbon in thiazinone derivatives is readily identified by a signal in the downfield region. rsc.orgmdpi.com The chemical shifts of the carbons in the thiazine ring provide further confirmation of the structure. rsc.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups. nih.gov
Tautomerism Studies: NMR spectroscopy is also instrumental in studying the tautomeric equilibrium in benzimidazole-containing compounds. nih.gov The benzimidazole ring can exist in a dynamic equilibrium between two tautomeric forms. The rate of this exchange influences the appearance of the NMR spectrum. In cases of slow exchange, separate signals for each tautomer may be observed, while rapid exchange leads to averaged signals. nih.govmdpi.com The chemical shifts of the carbons in the benzimidazole ring, particularly C4 and C7, are sensitive to the tautomeric state and can be used to estimate the tautomeric ratio in solution. nih.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 2H- nih.govrsc.orgThiazino[3,2-a]benzimidazole Derivatives
| Nucleus | Functional Group | Chemical Shift (ppm) |
| ¹H | Aromatic Protons | ~7.0 - 8.0 |
| ¹H | Methylene Protons (Thiazine) | ~3.0 - 5.0 |
| ¹³C | Aromatic Carbons | ~110 - 150 |
| ¹³C | C=N | ~149.1 |
| ¹³C | Methylene Carbons (Thiazine) | ~30 - 60 |
| ¹³C | C=O | ~163 - 165 |
Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used.
Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which can provide additional structural information. The mass spectrum typically shows a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. rsc.org The fragmentation pattern, resulting from the cleavage of the molecule under the high-energy conditions of the mass spectrometer, can help to confirm the connectivity of the different parts of the molecule. The fragmentation of the thiazine and benzimidazole rings can lead to characteristic fragment ions. sapub.org
X-ray Crystallographic Analysis
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.
Analysis of Tautomeric Forms in the Crystalline State
While direct studies on the tautomerism of the fused 2H- beilstein-journals.orgresearchgate.netThiazino[3,2-a]benzimidazole system in the crystalline state are not extensively documented, analysis of its common precursor, 1H-benzo[d]imidazole-2(3H)-thione, provides foundational insights. Tautomerism, the dynamic equilibrium between interconvertible structural isomers, is a well-known phenomenon in benzimidazole chemistry researchgate.netencyclopedia.pub.
For the precursor 1H-benzo[d]imidazole-2(3H)-thione, two potential tautomeric forms exist: the thione form and the thiol form. Spectroscopic and crystallographic evidence has definitively shown that in the solid state, the molecule exists predominantly in the thione form . mdpi.com X-ray diffraction studies, along with ¹H-NMR spectra showing a characteristic NH proton signal around 12.20 ppm, confirm this arrangement. mdpi.com This preference for the thione tautomer in the crystalline phase is a critical factor, as it dictates the nucleophilic character of the sulfur and nitrogen atoms involved in the subsequent cyclization reaction to form the thiazino ring. In the solid state, prototropic tautomerism is often suppressed, allowing for the isolation and characterization of a single, stable tautomeric form beilstein-journals.org.
| Tautomeric Form | Structure | Predominance in Crystalline State | Supporting Evidence |
|---|---|---|---|
| Thione | C=S bond, N-H protons | Predominant | X-ray Crystallography, NMR Spectroscopy mdpi.com |
| Thiol | S-H bond, C=N bond | Not observed | - |
Conformational Isomerism and Dynamic Behavior
The fusion of a six-membered thiazine ring to the rigid benzimidazole plane introduces conformational flexibility. X-ray crystallographic studies have been instrumental in defining the static conformation of these molecules in the solid state.
Research on derivatives such as 3,4-dihydro-2H-benzo mdpi.comacs.orgimidazo[2,1-b] beilstein-journals.orgresearchgate.netthiazin-3-ol has revealed that the thiazine ring is not planar. doaj.org Instead, it adopts an envelope conformation , a common arrangement for six-membered rings to alleviate steric strain. doaj.org In this conformation, one of the carbon atoms—specifically the one bearing the hydroxyl group—acts as the "flap," puckered out of the plane formed by the other atoms in the ring. doaj.org Similarly, X-ray analysis of the parent 3,4-dihydro-2H- beilstein-journals.orgresearchgate.netthiazino[3,2-a]benzimidazole confirms this non-planarity, noting that one of the methylene groups is situated out of the plane of the fused ring system. mdpi.com
The degree of puckering can be significant. In one study of a 2-aryl-substituted derivative, the thiazine ring was found to have a distortion angle of 41.69° with respect to the benzimidazole plane, indicating a highly non-planar structure.
While X-ray crystallography provides a clear picture of the solid-state conformation, there is a lack of published research on the dynamic behavior of this ring system in solution. Techniques such as dynamic NMR (DNMR) spectroscopy, which are used to study conformational processes like ring inversion and determine the associated energy barriers, have not been reported for 2H- beilstein-journals.orgresearchgate.netThiazino[3,2-a]benzimidazole derivatives in the reviewed literature. Therefore, parameters such as the free energy of activation (ΔG‡) for ring flipping remain uncharacterized for this specific heterocyclic system.
| Derivative | Observed Conformation | Key Structural Feature | Reference |
|---|---|---|---|
| 3,4-dihydro-2H-benzo mdpi.comacs.orgimidazo[2,1-b] beilstein-journals.orgresearchgate.netthiazin-3-ol | Envelope | Hydroxy-substituted C atom is the flap. | doaj.org |
| 3,4-dihydro-2H- beilstein-journals.orgresearchgate.netthiazino[3,2-a]benzimidazole | Envelope (inferred) | One CH₂ group is out of the ring plane. | mdpi.com |
Computational and Theoretical Chemistry of 2h 1 2 Thiazino 3,2 a Benzimidazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of 2H- nih.govThiazino[3,2-a]benzimidazole and its analogs. These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic characteristics.
Geometric Optimization and Electronic Structure Analysis
DFT calculations, often employing basis sets such as 6-31G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms in the 2H- nih.govThiazino[3,2-a]benzimidazole scaffold. This process of geometric optimization involves finding the minimum energy conformation of the molecule. Studies on related benzimidazole (B57391) derivatives have shown that DFT methods can accurately predict bond lengths, bond angles, and dihedral angles. For instance, in a study on 2-aryl-2,3-dihydro-4H- nih.govthiazino[3,2-a]benzimidazol-4-one, DFT calculations complemented X-ray diffraction data, revealing a distortion in the thiazine (B8601807) ring relative to the benzimidazole plane. researchgate.net
The electronic structure of these molecules is also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and the potential for intramolecular charge transfer. These calculations also provide insights into the distribution of electron density, which is essential for understanding how the molecule will interact with other chemical species.
| Parameter | Description | Typical Findings |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | Calculated to identify regions of high electron density. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | Calculated to identify regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. | A smaller gap often correlates with higher reactivity and potential biological activity. |
Prediction of Spectroscopic Parameters
DFT calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are commonly calculated. A scaling factor is often applied to the theoretical frequencies to better match experimental observations. The analysis of these vibrational modes provides a detailed assignment of the spectral bands to specific molecular motions, such as stretching and bending of bonds within the benzimidazole and thiazine rings.
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO). These theoretical chemical shifts are generally in good agreement with experimental values, aiding in the structural elucidation of newly synthesized 2H- nih.govThiazino[3,2-a]benzimidazole derivatives.
Energy Minimized Structures and Tautomer Stability Analysis
Computational studies allow for the determination of the most stable tautomeric forms of the 2H- nih.govThiazino[3,2-a]benzimidazole system. By calculating the total energy of different possible tautomers after geometric optimization, researchers can predict the predominant form under specific conditions. This is crucial as different tautomers can exhibit distinct chemical and biological properties. The relative energies of the tautomers provide a quantitative measure of their stability.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the interaction of a small molecule (ligand), such as a 2H- nih.govThiazino[3,2-a]benzimidazole derivative, with a biological macromolecule (receptor), such as a protein or DNA. These studies are fundamental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.
Ligand-Receptor Interactions (e.g., DNA groove binding, enzyme active site interactions)
Molecular docking simulations are widely employed to investigate the binding of benzimidazole-containing compounds to various biological targets. For instance, derivatives of the benzimidazole scaffold have been studied for their potential to interact with the active sites of enzymes like cholinesterases and VEGFR-2 kinase. nih.govajgreenchem.com These studies can predict whether a 2H- nih.govThiazino[3,2-a]benzimidazole derivative can fit into the active site of an enzyme and form favorable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with key amino acid residues.
The planar nature of the benzimidazole ring system also suggests the possibility of intercalation or groove binding with DNA. While specific studies on 2H- nih.govThiazino[3,2-a]benzimidazole and DNA binding are not prevalent, the general planarity of the fused ring system makes this a plausible mode of interaction that could be explored computationally.
Understanding Binding Modes and Affinities at a Molecular Level
Docking studies provide a detailed, atom-level view of how a ligand binds to its receptor. This includes the specific orientation and conformation of the ligand within the binding pocket. The results of these simulations are often quantified by a docking score, which is an estimation of the binding affinity. A lower docking score typically indicates a more favorable binding interaction. For example, in studies of benzimidazole-thiazole hybrids as cholinesterase inhibitors, docking scores were used to rank the potential efficacy of different derivatives. nih.gov
These computational predictions of binding modes and affinities are invaluable for structure-activity relationship (SAR) studies. By understanding which structural features of the 2H- nih.govThiazino[3,2-a]benzimidazole core and its substituents are crucial for binding, medicinal chemists can design and synthesize new compounds with improved potency and selectivity.
| Parameter | Description | Significance |
|---|---|---|
| Docking Score (kcal/mol) | An estimation of the binding free energy between the ligand and the receptor. | Lower scores generally indicate stronger binding affinity. nih.gov |
| Hydrogen Bonds | Specific electrostatic interactions between the ligand and receptor. | Crucial for stabilizing the ligand-receptor complex and determining binding specificity. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | Contribute significantly to the overall binding affinity. |
| Binding Conformation | The three-dimensional arrangement of the ligand within the active site. | Provides a visual understanding of the molecular recognition process. |
Quantum Chemical Descriptors and Predictive Modeling
Quantum chemical descriptors are instrumental in quantifying the electronic properties and predicting the reactivity of molecules. For benzimidazole derivatives, these descriptors, often derived from Density Functional Theory (DFT) calculations, help in understanding their behavior in chemical reactions.
The Molecular Electrostatic Potential (MESP) is a crucial descriptor for identifying the electrophilic and nucleophilic sites within a molecule. It visualizes the charge distribution and is used to predict how a molecule will interact with other species. In benzimidazole-containing systems, MESP maps reveal that negative potential regions, indicative of nucleophilic character and susceptibility to electrophilic attack, are typically localized over electronegative atoms like nitrogen and oxygen (if present). Conversely, positive potential regions, indicating electrophilic character, are often found around hydrogen atoms, particularly those bonded to heteroatoms.
For instance, in studies of various benzimidazole derivatives, the red-colored regions (negative potential) on MESP maps are concentrated around the nitrogen atoms of the imidazole (B134444) ring and any carbonyl groups, highlighting these as primary sites for electrophilic interaction. nih.gov The blue-colored regions (positive potential) are generally spread over the aromatic protons and other hydrogen atoms. nih.gov This distribution of electrostatic potential is fundamental to predicting the molecule's reactivity and its ability to form intermolecular interactions.
Global reactivity descriptors, such as HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, energy gap (ΔE), electronegativity (χ), chemical hardness (η), and softness (S), provide a quantitative measure of a molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state.
Table 1: Representative Quantum Chemical Descriptors for a Benzimidazole Derivative
| Descriptor | Value | Implication |
|---|---|---|
| HOMO Energy | -6.2 eV | Corresponds to the electron-donating ability. |
| LUMO Energy | -1.8 eV | Corresponds to the electron-accepting ability. |
| Energy Gap (ΔE) | 4.4 eV | Indicates high kinetic stability. |
| Electronegativity (χ) | 4.0 eV | Measures the power of an atom to attract electrons. |
| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution. |
| Global Softness (S) | 0.45 eV⁻¹ | The reciprocal of hardness, indicates higher reactivity. |
Note: The values in this table are representative for a generic benzimidazole derivative and are intended for illustrative purposes. Actual values for 2H- Current time information in Edmonton, CA.researchgate.netThiazino[3,2-a]benzimidazole would require specific calculations.
Noncovalent interactions are critical in determining the supramolecular architecture, crystal packing, and biological activity of heterocyclic systems. In derivatives of the 2H- Current time information in Edmonton, CA.researchgate.netThiazino[3,2-a]benzimidazole family, such as 2-aryl-2,3-dihydro-4H- Current time information in Edmonton, CA.researchgate.netthiazino[3,2-a]benzimidazol-4-ones, X-ray diffraction and DFT studies have confirmed the presence and importance of these weak interactions. researchgate.net
C-H···π Interactions: These interactions occur between a C-H bond and a π-system. In the crystal structure of the aforementioned thiazino-benzimidazol-4-one derivative, C-H···π interactions are observed between the benzimidazole system and the thiazine ring, contributing to the formation of dimers along the crystallographic b-axis. researchgate.net These interactions play a significant role in the stabilization of the crystal lattice.
The analysis of these interactions is often complemented by Hirshfeld surface analysis, which provides a visual and quantitative method for exploring intermolecular contacts in a crystal.
Simulation of Reaction Pathways and Transition States
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies. For complex heterocyclic systems like 2H- Current time information in Edmonton, CA.researchgate.netThiazino[3,2-a]benzimidazole, simulating reaction pathways can elucidate the feasibility of different synthetic routes and predict the regioselectivity of reactions.
The synthesis of the thiazino-benzimidazole core often involves the reaction of 2-mercaptobenzimidazole (B194830) with various electrophiles. osi.lvnih.govnih.gov For example, the reaction with substituted acrylic acids or cinnamoyl chloride derivatives leads to the formation of the fused tricyclic system. researchgate.netosi.lvnih.gov
A hypothetical reaction pathway for the formation of a 2-aryl-2,3-dihydro-4H- Current time information in Edmonton, CA.researchgate.netthiazino[3,2-a]benzimidazol-4-one could be computationally modeled to determine the most plausible mechanism. This would involve:
Reactant Complex Formation: Modeling the initial interaction between 2-mercaptobenzimidazole and the acyl chloride.
Transition State Search: Locating the transition state for the initial nucleophilic attack of the thiol sulfur on the carbonyl carbon or the β-carbon of the cinnamoyl group.
Intermediate Formation: Identifying any stable intermediates formed along the reaction coordinate.
Cyclization Step: Modeling the intramolecular cyclization, which involves the attack of the benzimidazole nitrogen onto an appropriate electrophilic center to form the thiazine ring. This step would have its own transition state.
Table 2: Hypothetical Energy Profile for a Key Reaction Step
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials (e.g., 2-mercaptobenzimidazole + cinnamoyl chloride) |
| Transition State 1 (TS1) | +15.2 | Structure corresponding to the initial nucleophilic attack |
| Intermediate | -5.7 | A stable species formed after the first step |
| Transition State 2 (TS2) | +22.5 | Structure corresponding to the intramolecular cyclization |
| Product | -12.3 | Final 2-aryl-2,3-dihydro-4H- Current time information in Edmonton, CA.researchgate.netthiazino[3,2-a]benzimidazol-4-one |
Note: The energy values are hypothetical and serve to illustrate a typical reaction energy profile that would be obtained from computational simulations.
Such simulations provide invaluable data on the kinetics and thermodynamics of the reaction, guiding synthetic chemists in optimizing reaction conditions and predicting potential byproducts. While specific simulations for the parent 2H- Current time information in Edmonton, CA.researchgate.netThiazino[3,2-a]benzimidazole are not widely published, the methodologies are well-established and have been applied to countless related heterocyclic systems.
Advanced Applications and Molecular Research Insights of 2h 1 2 Thiazino 3,2 a Benzimidazole Derivatives
Contribution to Medicinal Chemistry Scaffolds
The benzimidazole (B57391) nucleus, a key component of the 2H- unipa.ituctm.eduThiazino[3,2-a]benzimidazole system, is widely recognized as a "privileged scaffold" in drug discovery. This designation stems from its ability to interact with multiple biological targets with high affinity, a characteristic conferred upon its fused derivatives.
Role as a Privileged Scaffold for Rational Molecular Design
The benzimidazole core is a bioisostere of naturally occurring purines, allowing its derivatives to interact with a wide array of biological receptors. Its aromatic, bicyclic nature provides a rigid framework, while the nitrogen atoms can act as both hydrogen bond donors and acceptors. These physicochemical attributes, including the potential for π-π stacking and hydrophobic interactions, are critical for efficient binding to macromolecules. When fused with a thiazine (B8601807) ring, the resulting 2H- unipa.ituctm.eduThiazino[3,2-a]benzimidazole structure inherits these properties, offering a robust framework for developing novel therapeutic candidates through rational drug design. The introduction of a fused ring system can potentiate the interaction of these molecules with biological targets. tums.ac.ir
Exploration of Benzimidazole-Fused Heterocycles in Chemical Probe Development
Benzimidazole-fused heterocycles, including the thiazino derivatives, are valuable tools in the development of chemical probes. These probes are essential for exploring biological systems and identifying new therapeutic targets. Strategies like diversity-oriented synthesis (DOS) and privileged-substructure-based DOS (p-DOS) utilize the benzimidazole scaffold to rapidly generate large libraries of structurally diverse compounds. This approach accelerates the discovery of molecules with specific biological activities, which can then be optimized into potent and selective chemical probes for clinical trials. uj.ac.za
In Vitro Biological Activity at the Molecular and Cellular Level
Derivatives of the 2H- unipa.ituctm.eduThiazino[3,2-a]benzimidazole scaffold have demonstrated significant biological activity in preclinical studies, particularly as anticancer agents. Research has focused on their ability to inhibit the growth of cancer cells and to elucidate the molecular pathways through which they exert their effects.
Investigation of Anticancer Potential: Anti-proliferative Effects on Cell Lines
Numerous studies have confirmed the cytostatic and cytotoxic properties of 2H- unipa.ituctm.eduThiazino[3,2-a]benzimidazole derivatives against a panel of human cancer cell lines. For instance, a series of 2-substituted- unipa.ituctm.eduthiazolo[3,2-a]benzimidazol-3(2H)-ones showed potent anti-proliferative effects. uctm.eduresearchgate.net Specific derivatives demonstrated selective cytotoxicity against human colorectal cancer (HT-29) and liver carcinoma (HepG2) cells, indicating potential for targeted cancer therapy. uctm.eduresearchgate.netuctm.edu The cytotoxic activity has also been investigated in sensitive and multidrug-resistant (MDR) leukemia cell lines. uctm.edu
Below is a summary of the in vitro cytotoxicity of selected thiazolobenzimidazolone derivatives against various human cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) |
| Compound 7 | HT-29 | Colorectal Carcinoma | 0.035 |
| Compound 11 | HT-29 | Colorectal Carcinoma | 0.050 |
| Compound 9 | HepG2 | Liver Carcinoma | Selective Cytotoxicity |
| Various | MDA-MB-231 | Breast Cancer | Investigated |
| Various | HeLa | Cervical Cancer | Investigated |
Data sourced from Mavrova et al., 2016. uctm.eduresearchgate.netuctm.edu
Mechanisms of Cell Death Induction (e.g., Caspase-dependent and independent pathways)
Research into the mechanism of action reveals that these compounds can induce apoptosis, or programmed cell death, through multiple pathways. One study focusing on the derivative 2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino [3,2-a] benzimidazole found that it induced cell death via different mechanisms depending on the cell line. uj.ac.za In pancreatic cancer cells (PaCa-2), apoptosis was triggered through a caspase-dependent pathway, as evidenced by the upregulation of caspase 3/7 activity. uj.ac.za Conversely, in melanoma cells (A375), the compound induced cell death through a caspase-independent pathway. uj.ac.za
Further studies on related thiazolobenzimidazole (B1203321) derivatives in leukemia cells have shown that the induced apoptosis is, at least in part, caspase-mediated. unipa.it The inhibition of caspase-9 and caspase-3 with specific polypeptide inhibitors was found to decrease the apoptotic effects, confirming the involvement of these critical executioner enzymes in the cell death process. unipa.it
Gene Expression Modulation (e.g., p53, Bax)
The pro-apoptotic activity of 2H- unipa.ituctm.eduThiazino[3,2-a]benzimidazole derivatives is also linked to their ability to modulate the expression of key genes involved in the regulation of cell death. The study on 2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino [3,2-a] benzimidazole demonstrated a significant impact on the expression of apoptosis-related genes. In both pancreatic (PaCa-2) and melanoma (A375) cancer cell lines, treatment with the compound led to the upregulation of the tumor suppressor gene p53 and the pro-apoptotic gene Bax. uj.ac.za The p53 protein plays a crucial role in initiating the apoptotic cascade in response to cellular stress, while Bax is a key effector protein in the mitochondrial pathway of apoptosis. The upregulation of both suggests that these compounds can effectively trigger the intrinsic apoptotic pathway in cancer cells. uj.ac.za
Studies on Anti-inflammatory Mechanisms (e.g., Cyclooxygenase-2 (COX-2) Inhibition Pathways)
Derivatives of benzimidazole, the core of the thiazino-benzimidazole system, have been identified as potent anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase (COX) enzyme. mdpi.com The COX enzyme is crucial for the biosynthesis of prostaglandins, which are key mediators of inflammation. mdpi.com Research has focused on selectively inhibiting COX-2, an inducible isoform of the enzyme expressed during inflammation, over the constitutive COX-1 isoform to reduce gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov
Studies on related benzimidazole-thiazole hybrids have demonstrated significant COX-2 inhibitory activity. nih.gov For instance, certain hybrids exhibit potent dual inhibition of both COX-2 and 15-lipoxygenase (15-LOX) enzymes. nih.govresearchgate.net One such benzimidazole-thiazole hybrid showed a COX-2 IC50 value of 0.045 µM with a high selectivity index of 294, comparable to the commercial drug celecoxib. nih.gov Molecular docking studies of these compounds into the active site of the COX-2 enzyme (PDB ID: 4COX) help to understand their binding mechanisms, which can inform the design of new, more selective inhibitors. ekb.eg The anti-inflammatory potential is further supported by research on 2-aryl-2,3-dihydro-4H- nih.govmdpi.comthiazino[3,2-a]benzimidazol-4-one, which has shown antioxidant activity, a property often linked to mitigating inflammatory processes. researchgate.net The core principle of this research is that the benzimidazole nucleus, when appropriately substituted, can serve as a highly effective scaffold for developing selective COX-2 inhibitors. mdpi.comekb.eg
Antimicrobial Research Pathways: In Vitro Investigations of Antifungal, Anthelmintic, Anti-HIV, and Antibacterial Properties
The fused thiazolo[3,2-a]benzimidazole scaffold is a cornerstone in the development of a wide array of antimicrobial agents, with research demonstrating its efficacy against various pathogens. nih.gov
Antifungal Properties: Benzimidazole derivatives are known for their broad-spectrum antifungal activity. nih.gov In vitro studies have shown that novel benzimidazole-thiazinone compounds exhibit moderate effectiveness against several Candida species, including Candida albicans, Candida glabrata, and Candida tropicalis. mdpi.com The antifungal potential of these systems is often enhanced by the presence of other heterocyclic moieties, such as benzofuran (B130515). nih.gov For example, certain 6-substituted benzofuran thiazolo[3,2-a]benzimidazoles have demonstrated significant antifungal activity in screenings. nih.gov
Anthelmintic Properties: The benzimidazole core is a well-established pharmacophore in anthelmintic drugs like mebendazole (B1676124) and albendazole. nih.govnih.gov Their mechanism of action is often attributed to the ability to disrupt the cytoskeleton of parasites by selectively interacting with β-tubulin. nih.gov Thiazolo[3,2-a]benzimidazole derivatives have also shown promising anthelmintic activity against worms such as Pheretima posthuma and T. spiralis. nih.govnih.gov Molecular docking studies have further supported these findings, correlating the binding affinity of the compounds to β-tubulin with their observed anthelmintic effects. nih.gov
Anti-HIV Properties: The benzimidazole scaffold has been investigated for its potential against the human immunodeficiency virus (HIV). nih.gov Structural modifications to the benzimidazole ring system have been shown to result in substantial improvements in anti-HIV potency. researchgate.net While extensive research on the specific 2H- nih.govmdpi.comthiazino[3,2-a]benzimidazole system is still developing, the proven anti-HIV activity of the broader benzimidazole class makes it a promising area for future investigation. researchgate.netfrontiersin.org
Antibacterial Properties: Thiazino-benzimidazole derivatives have been evaluated for their antibacterial capabilities. In one study, newly synthesized benzimidazole-thiazinone derivatives were tested against a panel of standard bacterial isolates, showing moderate activity. mdpi.com Compound CS4 from this series exhibited potent inhibition against Pseudomonas aeruginosa and Escherichia coli with Minimum Inhibitory Concentration (MIC) values of 256 µg/mL and 512 µg/mL, respectively. mdpi.com Furthermore, a synergistic effect was observed when compound CS4 was combined with the antibiotic ciprofloxacin, significantly enhancing its antibacterial effect against both E. coli and P. aeruginosa. mdpi.com The broad antibacterial potential of benzimidazoles extends to various other derivatives, including those incorporating 1,3,4-thiadiazole (B1197879) and azo moieties, which have shown excellent activity against both Gram-positive and Gram-negative bacteria. nih.gov
| Compound Type | Target Organism | Activity/Result | Source |
|---|---|---|---|
| Benzimidazole-thiazinone (CS4) | Pseudomonas aeruginosa | MIC: 256 µg/mL | mdpi.com |
| Benzimidazole-thiazinone (CS4) | Escherichia coli | MIC: 512 µg/mL | mdpi.com |
| Benzofuran thiazolo[3,2-a]benzimidazoles (4b, 4d) | Fungi | Potential antifungal activity | nih.gov |
| Thiazolo[3,2-a]benzimidazoles (3a, 3b, 5i) | Pheretima posthuma (earthworm) | Effective anthelmintic activity | nih.gov |
| Benzimidazole-thiazinones (CS1-CS10) | Candida species | Moderate antifungal activity | mdpi.com |
Nucleic Acid Interaction Studies (e.g., DNA minor groove binding, nuclease activity of metal complexes)
The planar, heteroaromatic structure of thiazolo[3,2-a]benzimidazoles makes them capable of interacting with biological macromolecules like DNA. researchgate.netuctm.edu Benzimidazole derivatives, in particular, are recognized as a class of small molecules that can bind to the minor groove of DNA. rsc.orgbeilstein-journals.org This interaction can interfere with crucial cellular processes such as DNA replication and transcription, making these compounds valuable as chemotherapeutic agents. rsc.org
The binding is non-covalent, typically involving hydrogen bonds, electrostatic forces, and van der Waals interactions with the edges of A·T-rich base pairs in the minor groove. beilstein-journals.org The crescent shape of many of these molecules is compatible with the curvature of the DNA minor groove. beilstein-journals.org Studies on novel benzimidazole derivatives have confirmed their affinity for the minor groove through spectroscopic methods and Hoechst displacement assays. rsc.org This binding can lead to the inhibition of enzymes like topoisomerase II and subsequent induction of apoptosis in cancer cells. rsc.org The ability of the versatile tricyclic system of 2-arylidene-substituted thiazolo[3,2-a]benzimidazoles to interact with DNA and affect DNA-based enzyme systems is a key area of their anticancer research. researchgate.netuctm.edu
Structure-Activity Relationship (SAR) Studies of 2H-nih.govmdpi.comThiazino[3,2-a]benzimidazole Systems
Influence of Substitution Patterns on In Vitro Cellular Activity
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 2H- nih.govmdpi.comthiazino[3,2-a]benzimidazole scaffold. Research indicates that substitutions at various positions on the benzimidazole nucleus significantly influence biological activity. mdpi.com For anti-inflammatory agents, substitutions at the N1, C2, C5, and C6 positions have been shown to be particularly important. mdpi.com
In the context of anticancer activity, SAR studies on 2-substituted- nih.govmdpi.comthiazolo[3,2-a]benzimidazol-3(2H)-ones have revealed how different substituents impact cytotoxicity against various human cancer cell lines. researchgate.netuctm.edu For example, an initial screening showed that certain derivatives demonstrated selective cytotoxicity against HT-29 (human colorectal cancer) and HepG2 (human liver carcinoma) cell lines. researchgate.netuctm.edu The specific substituent at the 2-position of the thiazolo-benzimidazolone ring dictates the potency and selectivity of the compound. researchgate.netuctm.edu Similarly, for amidino-substituted benzimidazoles acting as enzyme inhibitors, the nature of the substituent at position 2 and positions 5(6) of the benzimidazole core dramatically influences inhibitory potency. mdpi.com For instance, a 4-(N,N-diethylamino)phenyl group at position 2 was found to be more effective than a 4-(N,N-dimethylamino)phenyl group. mdpi.com
| Compound | Substitution Pattern | Target Cell Line | Activity (IC50) | Source |
|---|---|---|---|---|
| Compound 7 | 2-(4-fluorobenzylidene)-6-nitro | HT-29 (Colorectal Cancer) | 3.5 x 10⁻² µM | researchgate.netuctm.edu |
| Compound 11 | 2-(4-fluorobenzylidene)-7-nitro | HT-29 (Colorectal Cancer) | 5.0 x 10⁻² µM | researchgate.netuctm.edu |
| Compound 9 | 2-(4-chlorobenzylidene)-6-nitro | HepG2 (Liver Cancer) | 8.8 x 10⁻³ µM | uctm.edu |
Elucidation of Molecular Features Governing Biological Recognition
Understanding the molecular features that govern how these compounds interact with biological targets is key to rational drug design. The molecular shape plays an essential role; many DNA transcription inhibitors, for instance, are planar, conjugated heteroaromatic compounds, a description that fits the thiazolo[3,2-a]benzimidazole system. researchgate.netuctm.edu This planarity is believed to be auspicious for the molecule's interaction with targets like DNA. researchgate.net
Material Science and Supramolecular Chemistry Potential
Beyond its pharmacological applications, the rigid, planar structure of the 2H- nih.govmdpi.comthiazino[3,2-a]benzimidazole system lends itself to applications in material science and supramolecular chemistry. The synthesis and crystal structure analysis of derivatives like 2-aryl-2,3-dihydro-4H- nih.govmdpi.comthiazino[3,2-a]benzimidazol-4-one provide insight into their solid-state arrangement and intermolecular interactions. researchgate.net
X-ray diffraction studies have revealed that these molecules can form complex crystalline structures governed by noncovalent interactions. researchgate.net Specifically, C–H···π interactions between the benzimidazole system and the thiazine ring, as well as π···π stacking interactions between benzene (B151609) rings, have been identified. researchgate.net Hirshfeld surface analysis, a tool to quantify and visualize intermolecular contacts in crystals, has shown that H···H interactions are predominant in the crystal packing. researchgate.net These well-defined, noncovalent interactions are fundamental to supramolecular chemistry, suggesting that thiazino-benzimidazole derivatives could be used as building blocks (synthons) for designing novel crystal architectures and functional materials with specific optical or electronic properties.
Applications as Ligands in Coordination Chemistry
The coordination chemistry of heterocyclic ligands is a vast field, owing to the presence of multiple heteroatoms (nitrogen, sulfur, oxygen) that can act as donor sites for metal ions. These interactions lead to the formation of metal complexes with diverse geometries, electronic properties, and catalytic or biological activities. The 2H-thiazino[3,2-a]benzimidazole framework possesses several potential coordination sites, including the nitrogen atoms of the benzimidazole ring system and the sulfur and oxygen atoms within the thiazino portion.
Despite the rich coordination possibilities suggested by its structure, a comprehensive review of current scientific literature reveals that the application of 2H-thiazino[3,2-a]benzimidazole derivatives as ligands in coordination chemistry is a largely unexplored area of research. While studies on related benzimidazole-containing compounds and other thiazole (B1198619) derivatives show extensive investigation into their metal-coordinating properties, specific research detailing the synthesis and characterization of metal complexes involving the 2H-thiazino[3,2-a]benzimidazole scaffold remains limited. This indicates a significant research gap and an opportunity for future investigations into the synthesis of novel coordination compounds and the exploration of their potential catalytic, magnetic, or photophysical properties.
Self-Assembly and Crystal Engineering Driven by Intermolecular Interactions
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize solid-state structures with desired properties. The self-assembly of molecules into well-defined crystalline lattices is governed by a subtle interplay of noncovalent forces such as hydrogen bonds, π–π stacking, and van der Waals interactions. Derivatives of 2H-thiazino[3,2-a]benzimidazole have proven to be excellent candidates for crystallographic studies, providing deep insights into these phenomena.
Detailed structural analysis of 2-aryl-2,3-dihydro-4H-thiazino[3,2-a]benzimidazol-4-one has been performed using single-crystal X-ray diffraction. This research revealed that the compound crystallizes in a monoclinic system with a P21/c space group. The crystal packing and molecular self-assembly are dictated by specific, noncovalent intermolecular interactions.
Key interactions identified include:
C–H···π Interactions: These interactions are observed between the benzimidazole system and the thiazine ring of adjacent molecules, leading to the formation of dimers within the crystal lattice.
π···π Interactions: Stacking interactions occur between the benzene rings of neighboring molecules, further stabilizing the supramolecular assembly.
The study of these weak interactions is crucial for the rational design of new materials. By modifying the substituents on the aryl rings of the thiazino-benzimidazole scaffold, it is possible to tune the nature and strength of the intermolecular forces, thereby controlling the solid-state architecture and influencing the material's physical properties, such as solubility, melting point, and morphology.
Interactive Data Table: Crystallographic and Intermolecular Interaction Data for a 2-Aryl-2,3-dihydro-4H-thiazino[3,2-a]benzimidazol-4-one Derivative
| Parameter | Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P21/c | The set of symmetry operations for the unit cell. |
| Key Interaction 1 | C–H···π | Forms molecular dimers between the benzimidazole and thiazine rings. |
| Key Interaction 2 | π···π | Stacking observed between benzene rings, contributing to crystal cohesion. |
| Dominant Contact (Hirshfeld Analysis) | H···H | The most frequent type of intermolecular contact in the crystal packing. |
Future Directions and Emerging Research Avenues for 2h 1 2 Thiazino 3,2 a Benzimidazole
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The advancement of synthetic chemistry is crucial for the future exploration of 2H- mdpi.comresearchgate.netThiazino[3,2-a]benzimidazole derivatives. Current research highlights a trend towards more efficient and sustainable synthetic routes.
One promising approach is the use of one-pot synthesis methods. For instance, a convenient one-pot synthesis of fused tricyclic benzimidazole (B57391)–thiazinone derivatives has been developed by reacting 1H-benzo[d]imidazole-2-thiol with substituted trans-acrylic acids using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling reagent. mdpi.comnih.gov This method offers a streamlined alternative to previous techniques that utilized reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which often led to complex purification challenges due to the formation of insoluble byproducts like dicyclohexylurea (DCU). mdpi.comnih.gov
Future synthetic strategies will likely focus on:
Green Chemistry Principles: Employing environmentally benign solvents, reducing the number of synthetic steps, and utilizing catalytic reagents to minimize waste.
Novel Catalytic Systems: Exploring new catalysts, such as nano-catalysts, to improve reaction times and yields, as has been seen in the synthesis of related benzimidazole derivatives. rsc.org
Alternative Starting Materials: Investigating different precursors beyond the conventional 2-mercaptobenzimidazole (B194830) to access novel structural analogs. nih.govresearchgate.net For example, a new route for the related 3-alkylthiazolo[3,2-a]benzimidazole derivatives starts from preformed thiazolium salts, which could be adapted for the thiazino series. nih.gov
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields, a technique successfully applied to the synthesis of other benzimidazole-based heterocyclic compounds.
These advancements aim to make the synthesis of 2H- mdpi.comresearchgate.netThiazino[3,2-a]benzimidazole libraries more cost-effective, rapid, and environmentally friendly, thereby facilitating broader biological screening.
| Synthetic Approach | Key Features | Potential Advantages |
| One-Pot TBTU Coupling | Single-step reaction using TBTU as a coupling agent. mdpi.comnih.gov | Simplified procedure, avoids problematic byproducts. mdpi.comnih.gov |
| Alternative Precursors | Use of starting materials other than 2-mercaptobenzimidazole, such as preformed thiazolium salts. nih.gov | Access to different substitution patterns and novel analogs. |
| Green Catalysis | Application of reusable or nano-catalysts. rsc.org | Increased sustainability, reduced environmental impact, potentially higher efficiency. rsc.org |
| Microwave Irradiation | Use of microwave energy to drive reactions. | Accelerated reaction times, often leading to higher yields. |
Advanced Computational Studies for Predictive Modeling and Lead Optimization
Computational chemistry is poised to play a pivotal role in guiding the rational design and optimization of 2H- mdpi.comresearchgate.netThiazino[3,2-a]benzimidazole derivatives. In silico methods can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest probability of success.
Future research will increasingly rely on:
Molecular Docking: These studies are essential for predicting the binding modes and affinities of novel derivatives with their biological targets. mdpi.com By simulating the interaction between the ligand (the benzimidazole derivative) and a target protein, researchers can understand key binding interactions and prioritize modifications that enhance potency. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. excli.de These models can be used to predict the activity of unsynthesized compounds, guiding the design of more potent analogs.
ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for avoiding late-stage failures in drug development. ajgreenchem.com Computational tools can forecast these properties, helping to select compounds with favorable pharmacokinetic profiles for further development. ajgreenchem.com
Density Functional Theory (DFT): DFT methods can be used to evaluate the molecular geometry, electronic structure, and reactivity of the compounds. uctm.edu This provides fundamental insights into the molecule's properties that influence its biological activity.
By integrating these computational approaches, researchers can build predictive models to optimize lead compounds, enhancing their efficacy and drug-like properties before committing to extensive synthetic work.
Mechanistic Investigations of Molecular Interactions with Biological Targets
A deeper understanding of how 2H- mdpi.comresearchgate.netThiazino[3,2-a]benzimidazole derivatives interact with their biological targets at a molecular level is fundamental for their development as therapeutic agents. The benzimidazole ring is known to form weak interactions with various biological targets due to its ability to donate or accept electrons. nih.gov
Future mechanistic studies will likely focus on:
Target Identification and Validation: Identifying the specific enzymes, receptors, or nucleic acids with which these compounds interact.
Biophysical Techniques: Employing techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and surface plasmon resonance to visualize and quantify the binding interactions between the compounds and their targets. Spectroscopic studies can also be used to investigate binding interactions with proteins like bovine serum albumin (BSA). mdpi.com
Enzyme Inhibition Assays: For derivatives showing potential as enzyme inhibitors, detailed kinetic studies will be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive). mdpi.com
Cellular Pathway Analysis: Investigating how these compounds affect cellular signaling pathways to understand their downstream biological effects. For related compounds, it has been hypothesized that their planar structure may facilitate interaction with biological targets like DNA. uctm.edu
These investigations will provide crucial insights into the structure-activity relationships (SAR) and the molecular basis for the observed biological effects, enabling the rational design of next-generation compounds with improved selectivity and potency.
Exploration of New Chemical Space through Diversification Strategies
Expanding the chemical diversity of the 2H- mdpi.comresearchgate.netThiazino[3,2-a]benzimidazole scaffold is essential for discovering new biological activities and optimizing existing ones. Diversification can be achieved by introducing a wide range of substituents at various positions on the tricyclic core.
Key diversification strategies for the future include:
Combinatorial Chemistry: Generating large libraries of compounds by systematically varying the substituents on the benzimidazole and thiazine (B8601807) rings.
Scaffold Hopping and Fusion: Creating hybrid molecules by combining the 2H- mdpi.comresearchgate.netThiazino[3,2-a]benzimidazole core with other known pharmacophores. For example, linking the core to other heterocyclic moieties like oxadiazole or thiadiazole could yield compounds with novel or enhanced activities.
Functional Group Interconversion: Performing chemical transformations on existing derivatives to introduce new functional groups, thereby exploring a wider range of chemical properties and potential biological interactions. The extensive chemical transformations reported for the related thiazolo[3,2-a]benzimidazoles provide a roadmap for such strategies. nih.govresearchgate.net
This exploration of new chemical space increases the probability of identifying derivatives with novel mechanisms of action or improved therapeutic profiles against a range of diseases. rsc.org
| Diversification Strategy | Description | Expected Outcome |
| Combinatorial Synthesis | Systematic introduction of various substituents on the core structure. | Large libraries for screening, comprehensive SAR data. |
| Pharmacophore Hybridization | Fusing or linking the core with other biologically active scaffolds (e.g., oxadiazole, triazole). | Novel compounds with potentially synergistic or multi-target activities. |
| Functional Group Modification | Chemical modification of existing derivatives to alter properties like solubility, polarity, and H-bonding capacity. nih.govresearchgate.net | Optimized lead compounds with improved drug-like properties. |
Integration with High-Throughput Screening for Activity Profiling and Chemical Library Development
To efficiently evaluate the biological potential of newly synthesized 2H- mdpi.comresearchgate.netThiazino[3,2-a]benzimidazole derivatives, integration with high-throughput screening (HTS) is essential. HTS allows for the rapid testing of large numbers of compounds against a variety of biological targets.
Future efforts in this area will involve:
Developing Diverse Chemical Libraries: Using the efficient synthetic methodologies and diversification strategies outlined above to build comprehensive libraries of 2H- mdpi.comresearchgate.netThiazino[3,2-a]benzimidazole analogs.
Broad-Spectrum Activity Profiling: Screening these libraries against a wide array of targets, such as panels of cancer cell lines (e.g., the NCI-60 panel), various microbial strains (bacteria and fungi), and specific enzymes. mdpi.comresearchgate.net
Automated Screening Platforms: Utilizing robotic automation to increase the throughput and reproducibility of biological assays.
Data Analysis and Hit Identification: Employing sophisticated data analysis tools to process the large datasets generated by HTS and to identify "hits"—compounds that show significant activity in a particular assay.
The integration of HTS will accelerate the discovery of new lead compounds and help to build a comprehensive profile of the biological activities associated with the 2H- mdpi.comresearchgate.netThiazino[3,2-a]benzimidazole scaffold, paving the way for the development of novel therapeutic agents.
Q & A
Basic: What are the standard synthetic routes for 2H-[1,3]thiazino[3,2-a]benzimidazole derivatives, and how are they characterized?
Methodological Answer:
The most common synthetic strategy involves intramolecular cyclization of alkylated or bromoalkylated benzimidazole-thione precursors. For example, alkylation of benzimidazole-thione derivatives with bromoalkyl halides in polar aprotic solvents (e.g., DMF) under reflux yields the tricyclic thiazino[3,2-a]benzimidazole core . Characterization typically employs IR spectroscopy (to confirm thione-to-thiazine conversion via C=S bond disappearance), multinuclear NMR (¹H/¹³C), and mass spectrometry. X-ray crystallography is critical for confirming regioselectivity and spatial configuration, as seen in derivatives crystallizing in Pbca and P21/c space groups .
Advanced: How can regioselectivity challenges in thiazino[3,2-a]benzimidazole synthesis be addressed during cyclization?
Methodological Answer:
Regioselectivity is influenced by substituent electronic effects and reaction conditions. For instance, electron-withdrawing groups on the benzimidazole scaffold favor cyclization at the more electrophilic nitrogen. Solvent polarity and temperature also modulate reaction pathways: acetic anhydride/acetic acid mixtures promote intramolecular cyclization via activation of electrophilic intermediates . Kinetic studies and computational modeling (e.g., DFT) can predict preferred pathways by analyzing transition-state energies .
Basic: What spectroscopic techniques are essential for validating the structure of thiazino[3,2-a]benzimidazole derivatives?
Methodological Answer:
Key techniques include:
- ¹H-NMR : Signals between δ 3.5–4.5 ppm confirm methylene protons in the thiazine ring. Aromatic protons appear as multiplet clusters at δ 6.8–8.2 ppm .
- ¹³C-NMR : Thiazine carbons resonate at δ 25–35 ppm, while benzimidazole carbons appear at δ 110–160 ppm .
- IR : Absence of the C=S stretch (~1200 cm⁻¹) and presence of C-N stretches (~1350 cm⁻¹) verify cyclization .
Advanced: How do structural modifications impact the antitubercular activity of thiazino[3,2-a]benzimidazole derivatives?
Methodological Answer:
Substituents at the C-2 and C-8 positions significantly modulate activity. For example, nitro groups at C-8 enhance potency against M. tuberculosis H37Rv (MIC: 1.56 µg/mL) by improving membrane permeability and target binding. SAR studies suggest that bulky substituents reduce efficacy due to steric hindrance . Combinatorial libraries screened via microplate Alamar Blue assays can identify lead compounds, with cytotoxicity assessed against Vero cells .
Advanced: How can conflicting biological activity data between in vitro and in vivo models be resolved?
Methodological Answer:
Discrepancies often arise from bioavailability or metabolic instability. To address this:
- Perform ADMET profiling (e.g., hepatic microsome stability assays).
- Use pro-drug strategies : Esterification of hydroxyl groups in derivatives like 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-4-one improves plasma half-life .
- Validate targets via knockout models or RNA interference to confirm mechanism-specific efficacy .
Basic: What green chemistry approaches are applicable to synthesizing thiazino[3,2-a]benzimidazoles?
Methodological Answer:
Eco-friendly methods include:
- Solvent-free cyclization : Microwave-assisted reactions reduce energy use and reaction time.
- CO₂-mediated cyclization : Utilizes supercritical CO₂ as a recyclable solvent and catalyst, achieving yields >80% .
- Biocatalysis : Lipases or laccases catalyze regioselective alkylation, minimizing toxic byproducts .
Advanced: What mechanistic insights explain the anti-proliferative activity of thiazino[3,2-a]benzimidazoles in triple-negative breast cancer?
Methodological Answer:
Derivatives like [1,3]thiazino[3,2-a]indol-4-ones inhibit TNBC proliferation via dual mechanisms:
- Topoisomerase II inhibition : DNA relaxation assays (e.g., agarose gel electrophoresis) confirm reduced supercoiling.
- Reactive oxygen species (ROS) induction : Flow cytometry with DCFH-DA staining shows ROS accumulation, triggering apoptosis. IC₅₀ values correlate with substituent electronegativity, with fluoro derivatives showing nanomolar potency .
Advanced: How can computational methods guide the design of thiazino[3,2-a]benzimidazole-based inhibitors?
Methodological Answer:
- Molecular docking : Predict binding modes to targets like Mtb enoyl-ACP reductase (e.g., PDB: 4TZK). PyMOL or AutoDock Vina optimize hydrogen bonding and hydrophobic interactions .
- MD simulations : Assess stability of inhibitor-target complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR models : Use Gaussian-based DFT descriptors (e.g., HOMO/LUMO energies) to predict bioactivity .
Basic: What in vitro models are suitable for preliminary toxicity screening of these compounds?
Methodological Answer:
- MTT assay : Assess cytotoxicity in HEK-293 or HepG2 cells.
- hERG inhibition assay : Patch-clamp electrophysiology evaluates cardiac safety.
- Ames test : Screen for mutagenicity using Salmonella strains TA98/TA100 .
Advanced: How do crystallographic data resolve ambiguities in tautomeric forms of thiazino[3,2-a]benzimidazoles?
Methodological Answer:
X-ray diffraction distinguishes tautomers by bond lengths and angles. For example, the thione tautomer (C=S) shows C-S bonds of ~1.68 Å, while the thiol tautomer (C-SH) exhibits longer bonds (~1.82 Å). Hydrogen-bonding networks in the crystal lattice further stabilize specific tautomers, as observed in Pbca space group structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
